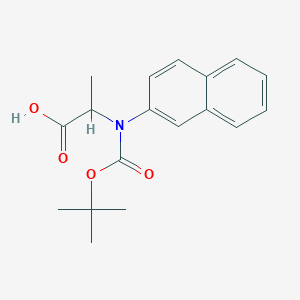

(S)-N-BOC-2-Naphthylalanine

Description

Significance of Non-Canonical Amino Acids as Chiral Building Blocks in Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are not among the 20 common proteinogenic amino acids. frontiersin.orgmdpi.com They serve as powerful tools in chemical biology and organic synthesis, offering a way to introduce novel chemical functionalities, and to probe and manipulate biological systems. frontiersin.org The incorporation of ncAAs into proteins allows for the creation of new biopolymers and provides insights into protein structure and function. frontiersin.org

Chiral building blocks are enantiomerically pure compounds that are used in the synthesis of more complex molecules. wikipedia.org Naturally occurring substances like amino acids, sugars, and terpenes are common sources for these building blocks. wikipedia.orgmagtech.com.cn The use of chiral building blocks is highly efficient in total synthesis as they provide a pre-existing carbon skeleton and their chirality is often preserved throughout the reaction sequence. wikipedia.org In drug discovery, the use of chiral building blocks is increasingly important because most biological targets are themselves chiral, and the interaction between a drug and its receptor requires a precise stereochemical match.

Overview of Naphthylalanine Derivatives in Peptide and Material Science

Naphthylalanine (Nal) is a non-natural amino acid that exists in two isomeric forms: 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal). lifetein.comlifetein.com These isomers are distinguished by the position of the naphthyl group's attachment to the alanine (B10760859) backbone. lifetein.comlifetein.com The bulky and hydrophobic nature of the naphthyl side chain makes it a valuable tool for studying protein folding and receptor-ligand interactions. lifetein.com

In peptide science , naphthylalanine derivatives are incorporated into peptides to enhance their properties. For instance, the hydrophobicity of Nal can improve the pharmacokinetic profile of peptide-based drugs. lifetein.com Naphthylalanine residues are also used as replacements for tryptophan to study aromatic interactions that stabilize peptide structures like β-hairpins. nih.gov Studies have shown that peptides containing D-β-naphthylalanine exhibit strong antimicrobial and antifungal activities, suggesting their potential in developing new therapeutic agents. nih.gov

In material science , the unique photophysical properties of the naphthalene (B1677914) ring system are of particular interest. lifetein.comlifetein.com The intrinsic fluorescence of naphthylalanine allows it to be used as a fluorescent probe in the synthesis of peptides and proteins. guidechem.com Researchers are also exploring the use of naphthylalanine derivatives in the creation of novel materials with specific optical or electronic characteristics. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |

InChI |

InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21) |

InChI Key |

DWNNJLXALCHZGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for S N Boc 2 Naphthylalanine and Its Stereoisomeric Derivatives

Asymmetric Synthesis Approaches to Naphthylalanine Scaffolds

A variety of methodologies have been developed to introduce the necessary chirality in naphthylalanine derivatives. These approaches can be broadly categorized into chiral auxiliary-mediated methods, catalytic asymmetric hydrogenations, asymmetric alkylations and cross-couplings, and stereodivergent routes.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent method for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. rsc.orgnih.gov These square-planar complexes serve as chiral nucleophilic glycine equivalents. nih.gov The chiral ligand, often derived from proline, creates a specific steric environment that directs the approach of an electrophile to one face of the glycine-derived carbanion.

In the synthesis of naphthylalanine derivatives, a chiral Ni(II) complex of a glycine Schiff base can be alkylated with 2-(bromomethyl)naphthalene (B188764). The bulky chiral ligand shields one face of the enolate, leading to high diastereoselectivity in the alkylation step. Subsequent hydrolysis of the resulting complex removes the chiral auxiliary and the nickel ion, affording the desired α-amino acid. This method has been successfully applied to the synthesis of (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid, achieving a yield of 88.1%. nih.gov

| Electrophile | Chiral Ligand System | Diastereomeric Excess (d.e.) | Yield | Reference |

| 2-(bromomethyl)naphthalene | (S)-2-[(N-Benzylprolyl)amino]benzophenone | >95% | 88.1% | nih.gov |

Oppolzer's camphorsultam is a highly effective and widely used chiral auxiliary in asymmetric synthesis. wikipedia.org Derived from camphor, it can be attached to a carboxylic acid to form an N-acylsultam. The rigid bicyclic structure of the camphorsultam provides excellent stereocontrol in a variety of reactions, including the alkylation of enolates. scispace.com

Catalytic Asymmetric Hydrogenation Methodologies

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, particularly α-amino acids. This technique typically involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium. rsc.org

The synthesis of enantiomerically pure 2-naphthylalanine has been successfully achieved on a multikilogram scale using a rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamido-3-(2-naphthyl)propenoate. acs.org This key step, employing a chiral phosphine-aminophosphine ligand (BoPhoz), proceeds with high enantioselectivity. acs.org The resulting product can then be further processed to yield the desired N-BOC protected amino acid. The enantiomeric excess of the hydrogenation product can often be enhanced through crystallization of a corresponding salt. acs.org

| Substrate | Catalyst | Ligand | Enantiomeric Excess (ee) | Reference |

| Methyl 2-acetamido-3-(2-naphthyl)propenoate | [Rh(cod)2]BF4 | Methyl BoPhoz | 97.9% | acs.org |

Asymmetric Alkylation and Cross-Coupling Reactions

Direct asymmetric alkylation of enolates derived from glycine equivalents is a common strategy for the synthesis of α-amino acids. The use of chiral phase-transfer catalysts allows for the enantioselective alkylation of glycine imine esters under mild conditions.

A highly enantioselective synthesis of α-alkyl-alanines, including a 2-naphthylalanine derivative, has been achieved through the catalytic phase-transfer alkylation of a 2-naphthyl aldimine tert-butyl ester. nih.govelsevierpure.com This method utilizes a chiral cinchonidinium bromide derivative as the phase-transfer catalyst to control the stereochemical outcome of the alkylation with high enantioselectivity. nih.govelsevierpure.com

Asymmetric cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. beilstein-journals.orgnih.govresearchgate.net While typically used for the synthesis of biaryl compounds, this methodology can be envisioned for the synthesis of arylalanines. A potential strategy would involve the asymmetric cross-coupling of an organoboron reagent derived from the naphthyl group with a suitable chiral alanine-derived electrophile, or vice-versa, in the presence of a chiral palladium catalyst. This would forge the bond between the naphthyl ring and the β-carbon of the alanine (B10760859) scaffold. However, specific examples of this approach for the direct synthesis of 2-naphthylalanine are not detailed in the provided search results.

Stereodivergent Synthetic Routes

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple stereocenters from a common set of starting materials by simply varying the reagents or catalysts. This approach is particularly valuable for creating stereochemical diversity for structure-activity relationship studies.

A stereodivergent synthesis of [l-Arg-l/d-3-(2-naphthyl)alanine]-type (E)-alkene dipeptide isosteres has been reported. acs.org This methodology allows for the selective preparation of both l,l- and l,d-diastereomers. The key steps involve a stereoselective aziridinyl ring-opening reaction and an organozinc-copper-mediated anti-SN2' reaction on a γ,δ-cis-γ,δ-epimino (E)-α,β-enoate substrate. By carefully choosing the reaction conditions and reagents, the stereochemistry at the α-carbon of the naphthylalanine moiety can be controlled, leading to the desired diastereomer. This strategy showcases a powerful method for accessing different stereoisomers of complex molecules containing the 2-naphthylalanine scaffold. acs.org

Large-Scale Preparative Syntheses of (S)-N-BOC-2-Naphthylalanine Precursors

The large-scale synthesis of this compound primarily involves two key stages: the preparation of the precursor amino acid, (S)-2-Naphthylalanine, and its subsequent protection with the BOC group. While specific large-scale production details for (S)-2-Naphthylalanine are often proprietary, the general approach can be inferred from established methods for similar aromatic amino acids and enzymatic deracemisation processes.

One established method involves a two-enzyme, one-pot reaction to produce enantiomerically pure L-2-Naphthylalanine (the (S)-enantiomer). researchgate.net This process uses D-amino acid oxidase to convert the D-enantiomer of naphthylalanine into its corresponding keto acid, 2-naphthyl pyruvate. researchgate.net Subsequently, an L-aspartate aminotransferase facilitates a transamination reaction to convert the keto acid into the desired L-enantiomer, achieving a nearly quantitative yield. researchgate.net

Once the precursor, (S)-2-Naphthylalanine, is obtained, the introduction of the BOC group can be performed on a large scale using methods analogous to those for other amino acids, such as L-phenylalanine. orgsyn.org A widely used and safe method involves the acylation of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. orgsyn.org This reaction is highly efficient and proceeds under mild conditions, typically in an aqueous/organic solvent mixture without the need for strict pH control, making it suitable for industrial-scale production. orgsyn.orgasianpubs.org The final product is isolated through extraction and crystallization. orgsyn.org

Protecting Group Strategies in Naphthylalanine Synthesis

In peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions at the reactive alpha-amino group and any functional groups on the amino acid side chain. biosynth.comspringernature.com This strategy ensures the controlled formation of the desired peptide sequence. nih.gov

Introduction and Removal of the Tert-Butyloxycarbonyl (BOC) Group

The tert-butyloxycarbonyl (BOC) group is one of the most common Nα-protecting groups used in peptide synthesis due to its stability under various coupling conditions and its ease of removal under specific acidic conditions. wikipedia.org

Introduction of the BOC Group: The most prevalent method for introducing the BOC group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.com This reaction is typically carried out in the presence of a base in various solvents. The flexibility of reaction conditions allows for high yields with a range of amino acid substrates. fishersci.co.uk

Removal of the BOC Group (Deprotection): The BOC group is acid-labile and is typically removed using strong acids. wikipedia.org Trifluoroacetic acid (TFA) is commonly used, often as a solution in dichloromethane (B109758) (DCM). peptide.compeptide.com The deprotection mechanism involves the formation of a t-butyl cation, which can potentially alkylate nucleophilic side chains (e.g., Tryptophan). total-synthesis.com To prevent these side reactions, "scavengers" like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection solution. wikipedia.org Milder acidic conditions, such as hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, can also be employed. wikipedia.orgfishersci.co.uk

The following table summarizes common reagents and conditions for the introduction and removal of the BOC group.

| Process | Reagent(s) | Typical Conditions | Notes |

| Introduction (Protection) | Di-tert-butyl dicarbonate (Boc₂O) / Base (e.g., NaOH, TEA, DMAP) | Aqueous/organic solvent mix (e.g., water/THF), room temperature. wikipedia.orgfishersci.co.uk | A highly efficient and widely used method. orgsyn.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Methanol, for amines with greater nucleophilicity. | No additional base may be required. | |

| Removal (Deprotection) | Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (DCM), room temperature, 5-30 min. fishersci.co.ukpeptide.com | The most common method in solid-phase peptide synthesis (SPPS). Scavengers may be needed. wikipedia.org |

| Hydrochloric acid (HCl) | 3-4 M HCl in an organic solvent (e.g., ethyl acetate, methanol, dioxane). wikipedia.orgfishersci.co.uk | An alternative to TFA. | |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM), room temperature. fishersci.co.ukhighfine.com | A milder, neutral condition suitable for some acid-sensitive substrates. | |

| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile (MeCN). wikipedia.orgfishersci.co.uk | Useful for substrates where other acidic methods are too harsh. |

Orthogonal Protection Schemes for Multistep Syntheses

In the synthesis of complex peptides, multiple protecting groups are often used simultaneously. springernature.com An orthogonal protection scheme is one in which each class of protecting group can be removed by a specific type of reagent without affecting the others. biosynth.com This selectivity is crucial for intricate synthetic routes, such as the synthesis of branched or cyclic peptides. iris-biotech.de

The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl schemes. peptide.comlifetein.com

Fmoc/tBu Strategy: This is a truly orthogonal system. peptide.com The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base like piperidine (B6355638). lifetein.comresearchgate.net Permanent side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives, which are removed at the end of the synthesis with a strong acid like TFA. iris-biotech.deresearchgate.net this compound could be used in this strategy to protect a side-chain amine if one were present on a modified naphthylalanine, as the BOC group is stable to piperidine but removed by TFA.

Boc/Bzl Strategy: This is considered a "quasi-orthogonal" scheme because both the temporary Nα-BOC group and the permanent benzyl (B1604629) (Bzl)-based side-chain protecting groups are removed by acidolysis. biosynth.compeptide.com However, selectivity is achieved by using different acid strengths. The BOC group is removed at each step with a moderately strong acid (e.g., 50% TFA), while the more stable Bzl groups require a much stronger acid (e.g., anhydrous hydrogen fluoride, HF) for final cleavage. peptide.compeptide.com In this scheme, this compound serves as the monomer unit for peptide chain elongation.

The table below compares the key features of these two protection schemes.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., 50% TFA) peptide.com | Base (e.g., 20% Piperidine in DMF) lifetein.com |

| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) peptide.com | Strong Acid (e.g., 95% TFA) iris-biotech.de |

| Orthogonality | Quasi-orthogonal (acid vs. stronger acid) biosynth.com | Fully orthogonal (base vs. acid) peptide.com |

| Primary Advantage | Can be better for synthesizing hydrophobic or aggregation-prone peptides. peptide.com | Milder overall conditions, avoiding the use of hazardous HF. iris-biotech.de |

Derivatization and Structural Modifications of this compound

The core structure of this compound can be modified to create novel amino acid analogs with tailored properties for specific research or therapeutic applications.

Synthesis of β-Methyl-Naphthylalanine Analogs

The introduction of a methyl group at the β-position of an amino acid backbone can significantly influence peptide conformation and increase resistance to enzymatic degradation. peptide.com While specific protocols for β-methyl-2-naphthylalanine are not widely published, its synthesis can be approached using established methodologies for β-amino acids. illinois.educambridge.org

Common strategies that could be adapted include:

Arndt-Eistert Homologation: This classic method involves converting the carboxylic acid of a protected α-amino acid, such as this compound, into its next higher homolog. This would introduce an additional methylene (B1212753) unit between the α-carbon and the carboxyl group, forming a β-amino acid. illinois.edu Subsequent methylation at the β-position would yield the target compound.

Conjugate Addition: A Michael addition reaction, where an amine nucleophile adds to an α,β-unsaturated ester containing the naphthyl moiety, is a common route to β-amino acids. illinois.edu

Mannich-type Reactions: These reactions can also be employed to construct the β-amino acid framework. illinois.edu A reported method for preparing β-N-methylamino-L-alanine involves a Mannich reaction followed by several steps including debenzylation and BOC protection. google.com

These methods generally require multi-step sequences and careful control of stereochemistry to produce the desired enantiomerically pure β-methyl analog. illinois.edu

Preparation of Functionalized Naphthylalanine Derivatives for Specific Research Applications

The unique properties of the naphthalene (B1677914) ring system—namely its size, hydrophobicity, and intrinsic fluorescence—make naphthylalanine a prime candidate for derivatization in various research contexts. lifetein.com

Fluorescent Probes for a deeper look: The naphthalene moiety is a natural fluorophore. lifetein.com This property has been exploited by incorporating β-(2-naphthyl)-D-alanine (D-Nal) into peptides to serve as a fluorescent probe for studying peptide structure and interactions with biological membranes. nih.gov In studies of cyclic alpha-melanocyte stimulating hormone (α-MSH) analogues, D-Nal was used to investigate the peptide's conformation and penetration into lipid bilayers. The fluorescence profile of D-Nal, particularly its long excited-state lifetime, allows it to be easily distinguished from other natural fluorophores like tryptophan, making it an excellent tool for biophysical studies. nih.gov

Peptide Modification for Enhanced Bioactivity: The bulky and hydrophobic nature of the naphthyl side chain can be leveraged to enhance the biological activity and stability of peptides. lifetein.com In one strategy aimed at developing novel anticancer agents, β-naphthylalanine residues were added to the termini of short antimicrobial peptides. plos.org This modification was found to help the peptides penetrate more deeply into cancer cell membranes, increasing their efficacy in disrupting the membrane and inducing cell death. plos.org This demonstrates how derivatizing a lead peptide with naphthylalanine can be a powerful strategy in peptide-based drug design. lifetein.com

Chemical Modifications for Bio-Orthogonal Labeling

The utility of this compound as a probe can be significantly expanded by introducing bio-orthogonal functionalities, such as azides, alkynes, and tetrazines, onto its structure. These groups serve as "handles" for subsequent "click chemistry" reactions, enabling the attachment of reporter molecules like fluorophores or biotin. The synthesis of these derivatives requires careful strategic planning to ensure that the desired functionality is introduced without compromising the stereochemistry or the protecting groups of the amino acid.

The introduction of an azide (B81097) moiety onto the naphthyl ring of this compound is a key strategy for preparing it for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. A common approach involves the nitration of the naphthyl ring, followed by reduction to an amine, diazotization, and subsequent substitution with an azide.

General Synthetic Scheme:

Nitration: this compound is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group onto the naphthyl ring. The position of nitration can be influenced by reaction conditions.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation.

Diazotization and Azidation: The resulting amino group is converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium, which is then displaced by an azide ion (from sodium azide) to yield the desired azide-functionalized product.

| Step | Reagents and Conditions | Product |

| 1. Nitration | HNO₃, H₂SO₄, 0 °C | (S)-N-BOC-(nitro)-2-Naphthylalanine |

| 2. Reduction | SnCl₂, HCl, or H₂, Pd/C | (S)-N-BOC-(amino)-2-Naphthylalanine |

| 3. Diazotization & Azidation | 1. NaNO₂, HCl, 0 °C; 2. NaN₃ | (S)-N-BOC-(azido)-2-Naphthylalanine |

This table represents a generalized synthetic pathway. Specific positions of functionalization on the naphthyl ring and reaction yields would be determined by detailed experimental analysis.

For participation in click chemistry, an alkyne functionality can be introduced. A common method for this is the Sonogashira coupling of a halogenated naphthylalanine derivative with a terminal alkyne.

General Synthetic Scheme:

Halogenation: The naphthyl ring of this compound is first halogenated, typically with bromine or iodine, using an appropriate electrophilic halogenating agent.

Sonogashira Coupling: The halogenated amino acid is then coupled with a terminal alkyne (e.g., trimethylsilylacetylene, which can be later deprotected) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

| Step | Reagents and Conditions | Product |

| 1. Halogenation | N-Bromosuccinimide (NBS) or I₂/HIO₃ | (S)-N-BOC-(halo)-2-Naphthylalanine |

| 2. Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | (S)-N-BOC-(alkynyl)-2-Naphthylalanine |

This table outlines a general approach. The choice of halogen, alkyne, and specific catalytic system would influence the reaction's efficiency and outcome.

Tetrazines are another important class of bio-orthogonal handles that react rapidly with strained alkenes and alkynes in inverse-electron-demand Diels-Alder reactions. The synthesis of a tetrazine-modified naphthylalanine can be achieved by first introducing a cyano group onto the naphthyl ring, which then serves as a precursor for the tetrazine ring formation.

General Synthetic Scheme:

Cyanation: A halogenated derivative of this compound can be converted to a cyano-substituted analog via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Tetrazine Formation: The cyano group is then reacted with hydrazine (B178648) and a suitable reagent like formamidine (B1211174) acetate, followed by oxidation (e.g., with sodium nitrite), to construct the tetrazine ring.

| Step | Reagents and Conditions | Product |

| 1. Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | (S)-N-BOC-(cyano)-2-Naphthylalanine |

| 2. Tetrazine Formation | 1. Hydrazine, Formamidine acetate; 2. NaNO₂ | (S)-N-BOC-(tetrazinyl)-2-Naphthylalanine |

This is a representative synthetic route. The specific conditions for tetrazine formation can vary and may require optimization for this particular substrate.

The development of these synthetic methodologies allows for the creation of a toolkit of this compound derivatives, each tailored for specific bio-orthogonal labeling strategies. The choice of the bio-orthogonal handle (azide, alkyne, or tetrazine) will depend on the desired reaction kinetics, the nature of the labeling probe, and the biological context of the experiment. The availability of these modified amino acids is crucial for advancing the field of chemical biology, enabling more sophisticated studies of protein function and dynamics in living systems.

Applications of S N Boc 2 Naphthylalanine in Peptide and Peptidomimetic Chemistry Research

Incorporation into Peptidic Structures for Conformational and Structural Studies

The incorporation of 2-naphthylalanine into peptide sequences significantly influences their three-dimensional structure. The large, hydrophobic, and aromatic nature of the naphthyl side chain plays a critical role in directing peptide folding and stabilizing specific secondary structures. lifetein.comnbinno.com

Table 2: Impact of Aromatic Residues on β-Hairpin Stability

| Aromatic Residue | Key Interaction Type | Influence on Stability |

|---|---|---|

| Phenylalanine | Hydrophobic, π-π stacking | Contributes to core stability. |

| Tryptophan | Hydrophobic, π-π stacking (indole ring) | Strong stabilization through extensive aromatic surface area. researchgate.net |

| 2-Naphthylalanine | Hydrophobic, π-π stacking (naphthyl ring) | Significant stabilization due to the large aromatic system. researchgate.net |

Studies have shown that the folding of β-hairpins can be an entropy-driven process, indicating that the hydrophobic effect, driven by the burial of nonpolar side chains like naphthylalanine, is a dominant stabilizing force. researchgate.net Similarly, in α-helices, aromatic-aromatic interactions between side chains can significantly promote and stabilize the helical fold. globethesis.com

The naphthyl group of 2-naphthylalanine provides an extended aromatic system that can engage in strong π-π stacking interactions with other aromatic residues within a peptide chain. researchgate.netnih.gov These interactions are a significant driving force for the self-assembly of peptides into larger, ordered structures. nih.gov

The geometry of these interactions can be complex, including face-to-face and edge-to-face arrangements. researchgate.net Computational and experimental studies, such as NMR spectroscopy, are used to analyze the precise nature of these aromatic contacts. researchgate.net For instance, in β-hairpins, the close proximity of aromatic rings on adjacent strands can be confirmed by observing upfield shifts in the proton NMR spectra. researchgate.net The analysis of aromatic-aromatic interactions in proteins reveals that phenylalanine, tyrosine, histidine, and tryptophan are frequently involved in such stabilizing networks. neist.res.in The introduction of 2-naphthylalanine, with its large aromatic surface, is a strategy to amplify these effects and promote well-defined, stable peptide architectures. researchgate.net

Design and Synthesis of Peptidomimetics Incorporating (S)-N-BOC-2-Naphthylalanine

The incorporation of this compound into peptide sequences is a key strategy in the field of peptidomimetic design. This modification allows for the exploration of structure-activity relationships and the development of peptide-based molecules with improved therapeutic potential.

This compound is frequently employed as a surrogate for the natural aromatic amino acids, tryptophan and phenylalanine, in the design of peptidomimetics. The 2-naphthyl group mimics the aromatic and hydrophobic nature of the indole (B1671886) ring of tryptophan and the phenyl ring of phenylalanine, respectively. This substitution can lead to altered binding affinities and selectivities for biological targets.

For instance, in a study on the conformational transformation of ascidiacyclamide (B1665190) analogues, L-2-naphthylalanine was incorporated as a surrogate for phenylalanine. csic.es The resulting peptidomimetic displayed altered conformational preferences, which in turn influenced its cytotoxic activity. csic.es The rationale for this substitution lies in the ability of the larger naphthyl group to explore different regions of the receptor binding pocket, potentially leading to enhanced or novel interactions.

The use of 2-naphthylalanine as a surrogate can be particularly effective in modulating the conformational properties of peptides. The steric bulk of the naphthyl group can restrict the conformational freedom of the peptide backbone, stabilizing specific secondary structures such as β-turns or helical folds. This conformational constraint can be advantageous in locking the peptidomimetic into a bioactive conformation, thereby increasing its potency.

Table 1: Comparison of Physicochemical Properties of Aromatic Amino Acid Side Chains

| Amino Acid | Side Chain | Aromatic System | Key Features |

|---|---|---|---|

| Phenylalanine | Benzyl (B1604629) | Phenyl | Hydrophobic, aromatic |

| Tryptophan | Indolylmethyl | Indole | Hydrophobic, aromatic, hydrogen bond donor |

| 2-Naphthylalanine | Naphthylmethyl | Naphthalene (B1677914) | Highly hydrophobic, extended aromatic system |

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids, such as this compound, is a well-established strategy to enhance proteolytic stability. The bulky naphthyl side chain can sterically hinder the approach of proteases to the scissile peptide bond, thereby reducing the rate of enzymatic cleavage.

A notable example is the end-tagging of proteolysis-resistant antimicrobial peptides (AMPs) with β-naphthylalanine. mdpi.com In one study, tagging an AMP with a naphthylalanine residue at the N-terminus resulted in a significant increase in its stability against proteases found in serum. mdpi.com This enhanced stability is crucial for prolonging the in vivo half-life of peptide drugs. The hydrophobic nature of the naphthyl group can also contribute to increased stability by promoting peptide aggregation or folding into more compact, less accessible conformations.

Table 2: Research Findings on Proteolytic Stability Enhancement by Naphthylalanine

| Peptide Modification | Protease(s) Tested | Observed Effect on Stability | Reference |

|---|---|---|---|

| N-terminal tagging with β-naphthylalanine | Serum proteases | Significant increase in resistance to degradation | mdpi.com |

| Incorporation of unnatural amino acids | General proteases | Increased resistance to enzymatic cleavage | mdpi.com |

This compound is also utilized in the design and synthesis of enzyme substrate mimics, which are valuable tools for studying enzyme mechanisms and for the development of enzyme inhibitors. By incorporating this unnatural amino acid into a peptide sequence that mimics the natural substrate of an enzyme, researchers can create molecules that bind to the active site but are not cleaved, or are cleaved at a much slower rate.

The design of protease inhibitors is a prominent application in this area. The naphthyl group can be strategically positioned to interact with hydrophobic pockets in the enzyme's active site, leading to potent and selective inhibition. For example, peptide aldehydes incorporating bulky hydrophobic side chains have been designed as inhibitors of the 20S proteasome. mdpi.com While this specific study did not use naphthylalanine, the principle of using bulky hydrophobic residues to enhance binding affinity is directly applicable. The synthesis of such inhibitors often involves the coupling of this compound to a reactive warhead, such as an aldehyde or a ketone, which can form a covalent bond with a catalytic residue in the enzyme's active site.

Functionalization of this compound for Chemical Biology Probes

The unique properties of the naphthyl group make this compound an excellent starting material for the synthesis of chemical biology probes. These probes are instrumental in studying biological processes in real-time and with high specificity.

Photoaffinity labeling is a powerful technique for identifying and characterizing protein-protein interactions and ligand-receptor binding. This method involves the use of a photoreactive probe that, upon irradiation with light, forms a covalent bond with its binding partner. The naphthyl group of this compound can be chemically modified to introduce a photoreactive moiety, such as a benzophenone (B1666685) or an aryl azide (B81097).

The synthesis of such photoreactive probes often begins with the modification of the naphthyl ring. For example, a benzophenone group can be attached to the naphthyl ring through a suitable linker. The resulting photoreactive amino acid can then be incorporated into a peptide sequence using standard solid-phase peptide synthesis protocols. nih.gov The BOC protecting group on the α-amino group of this compound is compatible with these synthetic strategies. These photoreactive probes have been successfully used to label and identify the binding partners of various bioactive peptides. ku.edu

The intrinsic fluorescence of the naphthalene moiety makes this compound a useful component in the development of fluorescent tracers and sensors. The fluorescence properties of the naphthyl group are sensitive to its local environment, which can be exploited to design probes that report on binding events or conformational changes.

In a notable study, β-(2-naphthyl)-D-alanine was identified as a fluorescent probe for studying melanocortin peptides. nih.gov The unique fluorescence de-excitation profile of the naphthylalanine residue, with a longer excited-state lifetime compared to tryptophan, allowed for clear distinction between the two fluorophores within the same peptide. nih.gov This property is highly valuable for Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances and conformational changes. The incorporation of this compound into peptides can thus provide a handle for fluorescently tracking their localization and interactions within biological systems.

Table 3: Spectroscopic Properties of Naphthylalanine as a Fluorescent Probe

| Property | Value/Observation | Significance | Reference |

|---|---|---|---|

| Excitation Maximum | Dependent on solvent polarity | Environmentally sensitive | nih.gov |

| Emission Maximum | Dependent on solvent polarity | Environmentally sensitive | nih.gov |

| Excited-State Lifetime | Longer than tryptophan | Allows for distinction in dual-fluorophore systems | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies for S N Boc 2 Naphthylalanine and Its Conjugates

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are at the forefront of characterizing (S)-N-BOC-2-naphthylalanine, providing detailed information about its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. acs.org It provides a wealth of information regarding the connectivity of atoms and the three-dimensional structure of the molecule. Both ¹H and ¹³C NMR are routinely employed, with two-dimensional (2D) NMR techniques offering deeper insights into complex structures and conformations. acs.org

The chemical shift in NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. libretexts.org For this compound, the ¹H and ¹³C NMR spectra exhibit characteristic chemical shifts that are invaluable for structural confirmation. libretexts.orgchemicalbook.com

The protons of the tert-butoxycarbonyl (BOC) protecting group typically appear as a singlet in the upfield region of the ¹H NMR spectrum, around 1.38 ppm. researchgate.net The protons of the naphthyl group resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The chemical shifts of the α- and β-protons of the alanine (B10760859) backbone are also diagnostic.

In ¹³C NMR, the carbonyl carbon of the BOC group and the carboxylic acid carbon have distinct chemical shifts, often appearing far downfield (170-220 ppm) due to sp² hybridization and the presence of electronegative oxygen atoms. libretexts.org The chemical shifts of the carbons in the naphthyl ring and the aliphatic carbons of the alanine and BOC groups provide a complete picture of the carbon framework. libretexts.orgresearchgate.netmdpi.com The specific chemical shifts can be influenced by factors such as solvent polarity and intramolecular interactions. researchgate.netmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| BOC (tert-butyl) | ~1.4 |

| α-CH | ~4.5 |

| β-CH₂ | ~3.0 - 3.5 |

| Naphthyl-H | ~7.4 - 7.9 |

| NH | ~5.3 |

Note: Values are approximate and can vary based on solvent and specific molecular context.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon | Typical Chemical Shift (ppm) |

|---|---|

| BOC (quaternary C) | ~80 |

| BOC (methyl C) | ~28 |

| α-C | ~55 |

| β-C | ~38 |

| Naphthyl-C | ~125 - 135 |

| Carbonyl (BOC) | ~155 |

| Carbonyl (acid) | ~175 |

Note: Values are approximate and can vary based on solvent and specific molecular context.

NMR relaxation studies can be used to probe the dynamics of molecules in solution, including motional anisotropy and chemical exchange phenomena. nih.gov For peptides and other molecules containing this compound, understanding these dynamics is crucial as it relates to their biological function and interactions.

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful tools for predicting NMR chemical shifts. nih.gov These predictions can aid in the structural elucidation of new compounds and help in assigning complex NMR spectra. nih.govbris.ac.uk By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the corresponding chemical shifts with a reasonable degree of accuracy. nih.gov

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. arxiv.org More recently, machine learning approaches, especially graph neural networks (GNNs), have shown great promise in predicting NMR spectra with high accuracy and computational efficiency. nih.govarxiv.org These methods are trained on large datasets of experimental and/or calculated NMR data and can learn the complex relationships between molecular structure and NMR parameters. bris.ac.ukarxiv.org For a molecule like this compound, computational prediction can be a valuable supplement to experimental data, aiding in the confirmation of its structure and the interpretation of its NMR spectra.

Mass Spectrometry (MS) Techniques (ESI-MS, MALDI-TOF-TOF, HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and its conjugates. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. acs.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like BOC-protected amino acids and peptides. nih.govacs.orgacs.org In positive-ion mode ESI-MS, this compound can be observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) of these precursor ions can provide structural information through characteristic fragmentation patterns. nih.gov A common fragmentation pathway for BOC-protected amino acids involves the loss of the BOC group or isobutylene. nih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly for the analysis of larger peptides and proteins containing this compound. nih.govresearchgate.net MALDI-TOF/TOF allows for the sequencing of peptides by inducing fragmentation of selected precursor ions. nih.govamericanlaboratory.com

Table 3: Common Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (example) |

|---|---|---|

| [M+H]⁺ | 316.1543 | 316.1549 |

| [M+Na]⁺ | 338.1363 | 338.1368 |

| [M-H]⁻ | 314.1398 | 314.1392 |

Note: M refers to the neutral molecule (C₁₈H₂₁NO₄). Observed values are examples and may vary slightly.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Assessment

Circular Dichroism (CD) spectroscopy is an essential technique for assessing the chirality and secondary structure of molecules like this compound and its peptide conjugates. nih.govdntb.gov.ua This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of chromophores in a chiral molecule.

The naphthyl group of this compound is a strong chromophore, and its interaction with the chiral center of the amino acid gives rise to a characteristic CD spectrum. researchgate.net The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the (S)-configuration of the amino acid. oup.com

When incorporated into peptides, the CD spectrum provides valuable information about the peptide's secondary structure, such as the presence of α-helices, β-sheets, or random coils. nih.govresearchgate.net The conformation of peptides containing naphthylalanine residues has been shown to be influenced by the position of the naphthyl group (1- or 2-naphthyl) and the stereochemistry of the amino acid. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is generated, which provides a molecular fingerprint. For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups introduced during its synthesis and protection.

The BOC (tert-butoxycarbonyl) protecting group, for instance, exhibits characteristic absorption bands. The carbonyl (C=O) stretching vibration of the carbamate (B1207046) is typically observed in the region of 1680-1720 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration of the protected amine appears around 3300-3500 cm⁻¹. The presence and specific positions of these peaks confirm the successful installation of the BOC group. researchgate.net The aromatic naphthalene (B1677914) ring also displays characteristic C-H and C=C stretching vibrations.

Furthermore, IR spectroscopy can be used in a quantitative manner. Studies have demonstrated the potential of IR spectroscopy, combined with chemometric methods like wavelet packet transform (WPT) and least squares support vector machines (LS-SVM), to rapidly determine the enantiomeric excess of BOC-protected amino acids. tandfonline.comtandfonline.comresearchgate.net This approach relies on subtle differences in the IR spectra of enantiomers when a chiral selector is used. tandfonline.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (BOC-protected amine) | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O (BOC carbamate) | Stretch | 1680-1720 |

| C=O (carboxylic acid) | Stretch | 1700-1725 |

| C=C (aromatic ring) | Stretch | 1450-1600 |

| N-H (amide II) | Bend | 1510-1550 |

| C-O (carbamate) | Stretch | 1160-1250 |

Chromatographic and Separation Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and, critically, the enantiomeric excess of chiral compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For assessing the chemical purity of this compound, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and separation is based on the hydrophobicity of the analytes.

Determining the enantiomeric excess, however, requires a chiral environment. This is achieved through Chiral HPLC, which can be performed in two main ways:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, are effective CSPs for the separation of N-protected amino acids like BOC-derivatives. sigmaaldrich.com These CSPs offer broad selectivity and can be used in both polar organic and reversed-phase modes. sigmaaldrich.com The elution order of enantiomers on a CSP can sometimes be correlated with their absolute configuration for a series of related compounds. researchgate.net

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

The choice of HPLC method depends on the specific analytical challenge. Direct methods are often preferred for their simplicity, while indirect methods can be useful when a suitable CSP is not available or when higher sensitivity is required.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle sizes in the stationary phase, leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with High-Resolution Tandem Mass Spectrometry (HRMS/MS), it becomes an exceptionally powerful tool for the analysis of this compound and its conjugates.

HRMS provides highly accurate mass measurements, which aids in the confident identification of the target compound and its impurities. Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. uakron.edu This process provides detailed structural information, allowing for the unambiguous identification of compounds and the characterization of their substructures. uakron.edu

In the context of peptides containing this compound, UHPLC-HRMS/MS is invaluable for:

Sequence Verification: The fragmentation pattern in the MS/MS spectrum can confirm the amino acid sequence of a peptide.

Identification of Modifications: It can detect and locate post-translational modifications or modifications that occurred during synthesis.

Impurity Profiling: The high sensitivity and resolution enable the detection and identification of low-level impurities.

The combination of UHPLC's superior separation capabilities with the detailed structural information from HRMS/MS makes it a critical technique in the quality control of this compound-containing peptides.

Precolumn derivatization is a strategy used to improve the chromatographic properties of analytes or to introduce a detectable tag. thermofisher.com In the context of analyzing this compound and its parent amino acid, derivatization can serve several purposes:

Improved Sensitivity: A fluorophore or chromophore can be attached to the molecule, significantly enhancing its detection by fluorescence or UV-Vis detectors. thermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol are commonly used to form highly fluorescent derivatives of primary amines. lcms.cz

Enhanced Separation: Derivatization can alter the polarity and hydrophobicity of the analyte, leading to better separation from other components in the mixture. thermofisher.com

Chiral Resolution: As mentioned in the Chiral HPLC section, derivatization with a chiral reagent creates diastereomers that can be separated on an achiral column. A variety of chiral derivatizing agents are available, including Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys). nih.govresearchgate.net

The selection of a derivatization reagent and reaction conditions is critical and depends on the specific analytical goal, the nature of the analyte, and the detection method to be used. Automated precolumn derivatization systems integrated into modern HPLC instruments can streamline this process, improving reproducibility and sample throughput. lcms.cz

Table 2: Common Precolumn Derivatization Reagents for Amino Acid Analysis

| Reagent | Target Functional Group | Detection Method | Application |

| o-Phthalaldehyde (OPA) / Thiol | Primary Amines | Fluorescence | Quantification, Chiral Separation (with chiral thiol) |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Quantification of primary and secondary amino acids |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amines | UV-Vis | Chiral Resolution |

| N-tert-Butyloxycarbonyl-D-cysteine (Boc-D-Cys) | Primary Amines (with OPA) | Fluorescence | Chiral Resolution |

X-ray Crystallography in the Structural Elucidation of Naphthylalanine-Containing Complexes and Peptides

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined.

Studies on peptides incorporating 2-naphthylalanine have utilized X-ray crystallography to:

Define Conformation: Determine the precise folding of the peptide backbone and the orientation of the naphthyl side chain. nih.gov

Analyze Intermolecular Interactions: Understand how the bulky, aromatic naphthyl group participates in crystal packing and intermolecular interactions, such as π-π stacking.

Correlate Structure with Activity: By comparing the crystal structures of related peptides with their biological activities, researchers can establish structure-activity relationships. For instance, the conformation of ascidiacyclamide (B1665190) analogues containing naphthylalanine has been examined by X-ray diffraction to understand how structural changes affect their cytotoxicity. nih.gov

While obtaining suitable crystals can be a significant challenge, the detailed structural information provided by X-ray crystallography is invaluable for the rational design of new peptides and understanding the structural role of unnatural amino acids like 2-naphthylalanine.

Computational and Theoretical Studies on S N Boc 2 Naphthylalanine and Its Conjugates

Molecular Modeling and Dynamics (MD) Simulations of Naphthylalanine-Containing Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For systems containing (S)-N-BOC-2-Naphthylalanine, MD simulations provide valuable information about their conformational landscape and stability.

The choice of force field is a critical aspect of MD simulations, as it can influence the predicted conformational preferences. plos.org Different force fields may yield varying results for the same peptide system, highlighting the importance of careful parameterization and validation against experimental data. plos.org

Here is an interactive data table summarizing key aspects of MD simulations on naphthylalanine-containing systems:

| Parameter | Description | Relevance in this compound Studies |

| Force Field | A set of parameters used to calculate the potential energy of a system of atoms or molecules. | Determines the accuracy of the simulation in predicting conformational behavior. plos.org |

| Root Mean Square Deviation (RMSD) | The measure of the average distance between the atoms of superimposed proteins. | Indicates the stability of the peptide structure over the simulation time. nih.govpsu.edu |

| Radius of Gyration | A measure of the compactness of a molecule. | Provides insights into the folding and unfolding of the peptide. nih.gov |

| Secondary Structure Analysis | Identifies the presence of α-helices, β-sheets, and turns. | Reveals the influence of 2-Nal on the peptide's secondary structure. nih.govresearchgate.net |

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules, complementing the dynamic picture provided by MD simulations. rsdjournal.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov In the context of this compound, DFT calculations are instrumental in determining the relative energies of different conformers and identifying the most stable geometries. nih.govnih.gov These calculations can elucidate the influence of the bulky naphthyl group and the BOC protecting group on the molecule's preferred conformation. researchgate.netuni-tuebingen.de

For example, DFT studies on similar dipeptide models have been used to perform a full conformational analysis, identifying numerous stable conformers and their relative energies. nih.govnih.gov This information is crucial for understanding how the amino acid will behave when incorporated into a larger peptide chain.

Computational methods, particularly those based on quantum chemistry, can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. researchgate.netmdpi.comrsc.org For this compound, these predictions can be compared with experimental spectra to validate the computed structures and provide a more detailed interpretation of the experimental data. researchgate.net

Machine learning techniques are also emerging as powerful tools for predicting spectroscopic properties of organic molecules, offering the potential for rapid and accurate predictions for large datasets. aalto.fi While specific applications to this compound are not yet widely reported, the general methodology holds promise for future studies.

Conformational Analysis and Theoretical Insights into Structure-Activity Relationships

The combination of computational techniques provides a powerful platform for understanding the relationship between the three-dimensional structure of this compound-containing peptides and their biological activity. nih.govacs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For conjugates of this compound, docking studies can be used to predict their binding affinity to target proteins, providing insights into their potential as therapeutic agents. nih.govmdpi.com By analyzing the interactions between the ligand and the protein's active site, researchers can understand the key structural features responsible for binding and design more potent inhibitors. nih.govnih.gov

The conformation of a molecule can be significantly influenced by its solvent environment. usp.br Computational studies can evaluate the conformational preferences of this compound and its conjugates in various solvents, such as water, chloroform, and methanol (B129727). usp.brpsu.edu These studies have shown that the polarity of the solvent can affect the relative stability of different conformers and even induce conformational transitions. usp.brpsu.edu For example, a peptide containing a related residue was found to interconvert between left-handed and right-handed helical structures depending on the solvent. psu.edu Understanding these solvent effects is crucial for predicting the behavior of these molecules in different biological environments. usp.br

Here is an interactive data table summarizing the computational methods and their applications:

| Computational Method | Application | Insights Gained for this compound |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules. | Understanding of conformational stability and folding pathways of peptides containing 2-Nal. nih.govbiorxiv.org |

| Density Functional Theory (DFT) | Calculating electronic structure and energies. | Determination of stable conformers and their relative energies. nih.govnih.gov |

| Molecular Docking | Predicting binding modes and affinities. | Insight into the interactions of 2-Nal conjugates with biological targets. nih.govnih.gov |

| Solvent Effect Simulations | Evaluating conformational preferences in different solvents. | Understanding how the environment influences the structure of 2-Nal-containing molecules. usp.brpsu.edu |

Role of S N Boc 2 Naphthylalanine As a Chiral Building Block in Complex Molecule Synthesis

Stereoselective Construction of Complex Organic Architectures

The primary function of a chiral building block is to impart its stereochemical information to a larger, more complex molecule. (S)-N-BOC-2-Naphthylalanine excels in this role, particularly in peptide synthesis, where the precise arrangement of chiral centers is paramount for biological activity. The predefined (S)-configuration at the alpha-carbon is maintained throughout multi-step synthetic sequences, allowing chemists to construct complex organic architectures with a high degree of stereocontrol.

A prominent example of its application is in the synthesis of Lanreotide, a synthetic octapeptide analog of somatostatin (B550006) used in the treatment of acromegaly and neuroendocrine tumors. nih.gov The structure of Lanreotide features a disulfide-bridged macrocycle, and one of its key components is the 3-(2-naphthyl)-L-alanine (2-Nal) residue. The synthesis of the linear peptide precursor for Lanreotide utilizes this compound as the starting material for introducing this specific residue. nih.gov

During the solid-phase or solution-phase peptide synthesis, this compound is coupled with another amino acid or a peptide fragment. nih.gov The BOC group protects the amine functionality, allowing the carboxylic acid group to be activated and form a peptide bond. Once the coupling is complete, the BOC group is removed, and the newly freed amine can participate in the next coupling step. This iterative process allows for the construction of the full peptide chain with the naphthylalanine residue positioned correctly and with its (S)-stereochemistry intact. This precise stereochemical control is critical, as the biological activity of peptides is highly dependent on their specific three-dimensional conformation, which is dictated by the chirality of their constituent amino acids.

The table below outlines a representative coupling step in a peptide synthesis sequence where this compound is incorporated.

| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Key Outcome |

|---|---|---|---|---|

| This compound | Growing Peptide Chain (with free N-terminus) | HOBt, EDC·HCl | N-BOC-protected peptide elongated by one 2-Nal residue | Incorporation of the 2-Naphthylalanine moiety with retention of the (S)-stereocenter. nih.gov |

Scaffold Design for Ligands and Catalysts in Asymmetric Transformations

Beyond its direct incorporation into target molecules, this compound and similar N-protected amino acids serve as versatile scaffolds for the design of chiral ligands and catalysts used in asymmetric synthesis. nih.gov The development of efficient chiral ligands is a central goal in modern synthetic chemistry, as these molecules can transfer chirality to a product catalytically, meaning a small amount of the chiral ligand can generate a large quantity of an enantiomerically pure product. beilstein-journals.org

The structural features of this compound make it an attractive scaffold for several reasons:

Defined Stereocenter: The (S)-configuration provides a fixed chiral element.

Steric Bulk: The large naphthyl group can create a well-defined, sterically hindered chiral pocket around a metal center, influencing the trajectory of incoming reactants and favoring the formation of one enantiomer over the other.

Functional Handles: The carboxylic acid and the protected amine serve as points for chemical modification, allowing the scaffold to be attached to other molecular fragments, such as phosphines or other coordinating groups, to create bidentate or polydentate ligands. beilstein-journals.org

This concept has been successfully applied in the development of ligands for transition-metal-catalyzed reactions. For instance, a class of ligands known as NOBINAc ligands combines the axial chirality of a binaphthyl scaffold with the central chirality of a mono-N-protected amino acid (MPAA). nih.gov These ligands have been used in palladium-catalyzed asymmetric C–H activation reactions. nih.gov While not derived from 2-naphthylalanine itself, the principle is directly applicable. In one study, an N-Boc-protected (R)-NOBIN derivative was tested as a ligand in a Pd-catalyzed cycloaddition, demonstrating the validity of using such structures to create a chiral environment around the metal catalyst. nih.gov The combination of different chiral elements and the steric and electronic properties of the amino acid side chain can be fine-tuned to optimize enantioselectivity for a specific chemical transformation.

The table below summarizes the performance of different N-protected amino acid-based ligands in a specific Pd-catalyzed reaction, illustrating how modifications to the amino acid scaffold can impact yield and enantioselectivity.

| Ligand Type | N-Protecting Group | Amino Acid Scaffold | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| MPAA | Boc | Valine | 85 | 76 |

| NOBINAc | Boc | (R)-NOBIN | 31 | 40 |

| NOBINAc | Acetyl | (R)-NOBIN | 92 | 94 |

| MPAA | 2,6-Difluorobenzoyl | Leucine | 72 | 14 |

These examples underscore the utility of this compound not just as a passive building block but as a strategic design element for creating the chiral environments necessary to control stereochemistry in complex chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.